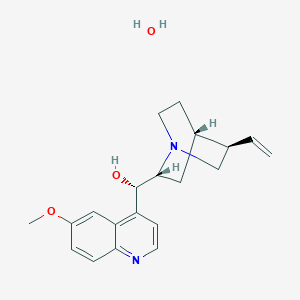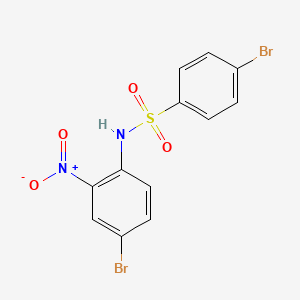
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Br2N2O4S and a molecular weight of 436.08 g/mol . This compound is characterized by the presence of bromine, nitro, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 4-amino-N-(4-amino-2-nitrophenyl)benzenesulfonamide.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to mimic natural substrates, thereby inhibiting enzyme activity or blocking receptor sites. The bromine and nitro groups contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-phenyl)-4-chloro-2-nitro-benzenesulfonamide
- 4-bromo-N-(2-methylphenyl)benzenesulfonamide
- N-(2-bromo-phenyl)-4-methyl-benzenesulfonamide
Uniqueness
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide is unique due to the presence of two bromine atoms and a nitro group, which enhance its reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H8Br2N2O4S |
|---|---|
Peso molecular |
436.08 g/mol |
Nombre IUPAC |
4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Br2N2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-6-3-9(14)7-12(11)16(17)18/h1-7,15H |
Clave InChI |
JXDQLNZBKWJFOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
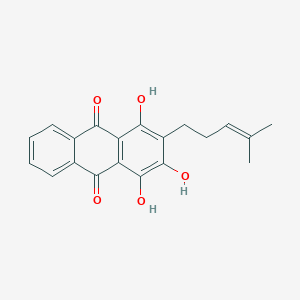

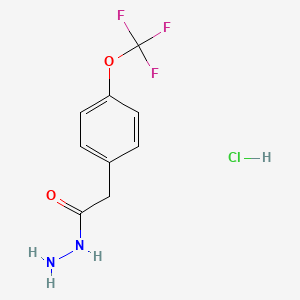



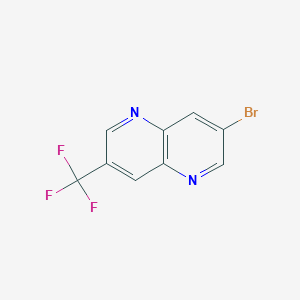


![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
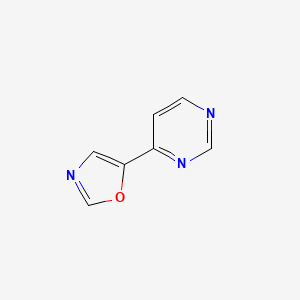
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
